molecular formula C8H5Br2Cl2NO B10904793 2',4'-Dibromo-2,2-dichloroacetanilide CAS No. 25559-50-6

2',4'-Dibromo-2,2-dichloroacetanilide

Cat. No.: B10904793
CAS No.: 25559-50-6
M. Wt: 361.84 g/mol
InChI Key: FETCUQLAQZOSHI-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-(2,4-dibromophenyl)acetamide is a chemical compound with the molecular formula C8H5Br2Cl2NO It is known for its unique structure, which includes two chlorine atoms and two bromine atoms attached to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-N-(2,4-dibromophenyl)acetamide typically involves the reaction of 2,4-dibromoaniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions usually involve maintaining a low temperature to control the reactivity of the intermediates and ensure a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2,2-dichloro-N-(2,4-dibromophenyl)acetamide may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-N-(2,4-dibromophenyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and bromine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while hydrolysis can produce 2,4-dibromoaniline and acetic acid.

Scientific Research Applications

2,2-Dichloro-N-(2,4-dibromophenyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-(2,4-dibromophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple halogen atoms can enhance its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(2,4-dibromophenyl)acetamide: This compound has one less chlorine atom compared to 2,2-dichloro-N-(2,4-dibromophenyl)acetamide.

    N-(2,4-Dibromophenyl)acetamide: This compound lacks the chlorine atoms present in 2,2-dichloro-N-(2,4-dibromophenyl)acetamide.

Uniqueness

2,2-Dichloro-N-(2,4-dibromophenyl)acetamide is unique due to the presence of both chlorine and bromine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance its properties, making it a valuable compound for various applications.

Properties

CAS No.

25559-50-6

Molecular Formula

C8H5Br2Cl2NO

Molecular Weight

361.84 g/mol

IUPAC Name

2,2-dichloro-N-(2,4-dibromophenyl)acetamide

InChI

InChI=1S/C8H5Br2Cl2NO/c9-4-1-2-6(5(10)3-4)13-8(14)7(11)12/h1-3,7H,(H,13,14)

InChI Key

FETCUQLAQZOSHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Br)NC(=O)C(Cl)Cl

Origin of Product

United States

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